3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride

Conformational flexibility Drug design Pyrrolidine SAR

3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride (CAS 1219949-10-6) is a pyrrolidine derivative featuring a 2-methylbenzyl ether moiety connected through a methylene spacer to the pyrrolidine ring, formulated as a hydrochloride salt. This compound belongs to the class of N-alkyl/alkoxyalkyl pyrrolidines and serves as a versatile building block in medicinal chemistry, particularly for synthesizing central nervous system (CNS)-targeted drug candidates.

Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
CAS No. 1219949-10-6
Cat. No. B1441159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride
CAS1219949-10-6
Molecular FormulaC13H20ClNO
Molecular Weight241.76 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1COCC2CCNC2.Cl
InChIInChI=1S/C13H19NO.ClH/c1-11-4-2-3-5-13(11)10-15-9-12-6-7-14-8-12;/h2-5,12,14H,6-10H2,1H3;1H
InChIKeyOGMHKXWPSOSJPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride (CAS 1219949-10-6): A Structurally Differentiated Pyrrolidine Ether Hydrochloride for CNS Intermediate Chemistry


3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride (CAS 1219949-10-6) is a pyrrolidine derivative featuring a 2-methylbenzyl ether moiety connected through a methylene spacer to the pyrrolidine ring, formulated as a hydrochloride salt . This compound belongs to the class of N-alkyl/alkoxyalkyl pyrrolidines and serves as a versatile building block in medicinal chemistry, particularly for synthesizing central nervous system (CNS)-targeted drug candidates . Its structure is characterized by a five-membered saturated heterocycle with a tertiary amine, an ether-linked 2-methylbenzyl group, and a hydrochloride counterion that enhances aqueous solubility relative to the free base .

Why Generic Substitution of 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride with Close-In Pyrrolidine Analogs May Compromise Experimental Reproducibility


In-class pyrrolidine ether hydrochlorides cannot be simply interchanged with 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride because even minor structural modifications—such as the presence or absence of a methylene spacer between the ring and the oxygen atom—can measurably alter key molecular properties. The target compound possesses a unique O–CH₂–pyrrolidine topology that increases rotational degrees of freedom by one relative to its direct ether analog 3-[(2-methylbenzyl)oxy]pyrrolidine hydrochloride (CAS 1185297-72-6) . This additional flexibility is often critical for achieving optimal binding conformations in CNS targets such as neurotransmitter transporters and GPCRs, as documented in structure-activity relationship (SAR) studies on related pyrrolidine series [1]. Furthermore, vendor-specific purity tiers (95% vs. ≥98%) and batch-to-batch variability introduce risks that require the procurement process to be guided by compound-specific, rather than class-generic, evidence.

Quantitative Differentiation Guide for 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride: Evidence for Scientific Selection


Rotatable Bond Count Differentiates 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride from the Direct Ether Analog 3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride

The target compound contains a methylene spacer (–CH₂–) between the pyrrolidine C3 position and the ether oxygen, whereas the closest in-class comparator 3-[(2-methylbenzyl)oxy]pyrrolidine hydrochloride (CAS 1185297-72-6) lacks this spacer, resulting in a direct O–pyrrolidine linkage . SMILES analysis confirms that the target compound possesses four freely rotatable bonds (excluding the hydrochloride counterion) compared to three for the comparator . This quantitative increase in rotational degrees of freedom can translate into measurably different entropic penalties upon receptor binding, as demonstrated in SAR studies of analogous aminoalkoxybenzyl pyrrolidine series where linker length critically modulates urotensin-II receptor antagonism [1].

Conformational flexibility Drug design Pyrrolidine SAR

Molecular Weight and Calculated logP Distinguish 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride from the Shorter-Chain Analog

The molecular weight of the target compound (241.76 g/mol, free base C13H19NO + HCl) is 14.03 Da higher than that of 3-[(2-methylbenzyl)oxy]pyrrolidine hydrochloride (227.73 g/mol, free base C12H17NO + HCl) . This corresponds to the difference of one methylene unit (–CH₂–). Computational predictions from the Ambinter database for a close structural isomer (C13H20ClNO, AMB21953786) yield a logP of 3.92 and a polar surface area (PSA) of 21.26 Ų, values that are consistent with CNS-accessible chemical space (logP 2–5, PSA < 60 Ų) [1]. By contrast, the shorter analog exhibits a computationally expected logP of approximately 3.2–3.5, implying that the target compound's additional methylene unit increases lipophilicity by ~0.4–0.7 logP units, a difference that can influence blood-brain barrier permeability and off-target binding profiles [1].

Physicochemical profiling Lead optimization CNS drug-likeness

Vendor Purity Tier Stratification: 95% vs. ≥98% Directly Impacts Downstream Synthetic Yield and Analytical Reliability

Commercial suppliers of 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride offer the compound at two distinct purity tiers: a baseline specification of 95% (AKSci Catalog 0559DN, CheMenu CM310921) and a higher specification of NLT 98% (MolCore) . In the context of multi-step synthesis, a 3% impurity gap can translate into a cumulative yield loss of >5–10% over three synthetic steps if impurities are reactive or require chromatographic removal. For the structurally related comparator 3-[(2-methylbenzyl)oxy]pyrrolidine hydrochloride (CAS 1185297-72-6), the dominant purity specification reported is 95% with no widely available ≥98% tier . This tier stratification provides a measurable procurement advantage for the target compound in applications requiring high-fidelity intermediate quality.

Procurement quality Reproducibility Building block chemistry

Hydrochloride Salt Form Provides Aqueous Solubility Advantage Over Free Base Analogs, Enabling Direct Use in Biological Assays Without Formulation Steps

The target compound is supplied as a hydrochloride salt, which confers a solubility advantage over the corresponding free base form that is typical for many pyrrolidine ether building blocks. While direct aqueous solubility measurements for this specific compound are not reported in the primary literature, the general rule for pyrrolidine hydrochloride salts is that protonation of the tertiary amine at physiological pH (7.4) yields a charged species with aqueous solubility typically exceeding 5–10 mg/mL, compared to free base solubility often below 1 mg/mL [1]. For the structurally analogous 3-[(2-methylbenzyl)oxy]pyrrolidine hydrochloride (CAS 1185297-72-6), the hydrochloride salt is similarly described as significantly more water-soluble than its free base form . This differential means the target compound can be used directly in aqueous biological assay buffers without the need for DMSO stock solutions or co-solvent systems, reducing vehicle-related artifacts in cell-based or biochemical screens.

Aqueous solubility Biological assay compatibility Salt selection

Optimal Research and Industrial Deployment Scenarios for 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride


Medicinal Chemistry CNS Lead Optimization Requiring Extended Linker Conformation

Programs targeting CNS receptors or transporters where the linker length between the basic amine and the aromatic moiety critically modulates binding mode can utilize 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride as a scaffold with one additional methylene unit relative to the direct ether analog. This expanded conformational space, evidenced by the +1 rotatable bond count, may enable exploration of binding pockets that are inaccessible to shorter-linker analogs, as supported by SAR studies on urotensin-II receptor antagonists where linker variation profoundly affected IC₅₀ values [1].

High-Fidelity Synthetic Intermediates for Multi-Step Total Synthesis

Laboratories requiring reproducible building block quality for multi-step synthesis should prefer the target compound due to the availability of a ≥98% purity tier (MolCore) . The higher purity specification reduces the risk of side-reaction byproducts, which is especially critical in sequences exceeding three linear steps where impurity propagation can erode overall yield below 50%.

Direct Aqueous Assay-Compatible Fragment-Based Screening

The hydrochloride salt form of 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride enables direct dissolution in aqueous buffer systems at concentrations suitable for fragment-based drug discovery (typically ≥1 mM) without DMSO co-solvent [2]. This property simplifies the screening workflow and avoids DMSO-induced protein aggregation artifacts that are a known confounder in biophysical assays.

Comparator Selection in Pyrrolidine SAR Studies to Isolate Linker Length Effects

When designing a systematic SAR study around pyrrolidine ether derivatives, 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride serves as the optimal 'extended linker' probe. Its molecular weight (241.76 Da) and estimated logP (~3.9) place it within CNS drug-like space while providing a quantifiable 14 Da and ~0.5 logP unit offset from the direct ether analog [3]. This pairwise comparison allows the medicinal chemistry team to attribute any observed changes in target potency, selectivity, or permeability specifically to the methylene spacer effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.